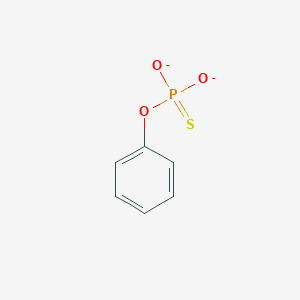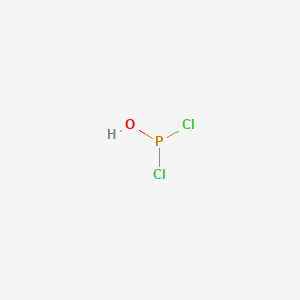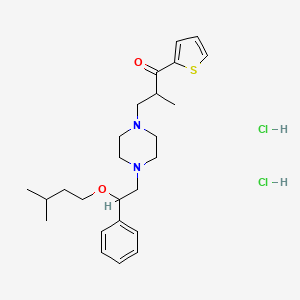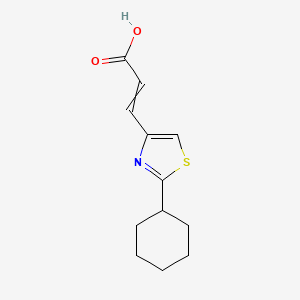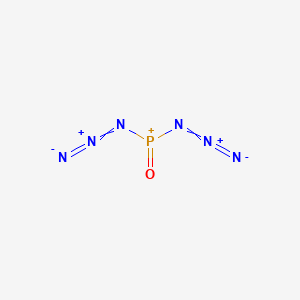![molecular formula C9H7Br3O2 B14697433 2-[(2,3,4-Tribromophenoxy)methyl]oxirane CAS No. 30171-81-4](/img/structure/B14697433.png)
2-[(2,3,4-Tribromophenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3,4-Tribromophenoxy)methyl]oxirane: is an organic compound characterized by the presence of an oxirane ring and a tribromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3,4-tribromophenoxy)methyl]oxirane typically involves the reaction of 2,3,4-tribromophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, or primary amines under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Nucleophilic Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of diols or epoxides.
Reduction: Formation of debrominated phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic assays.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of flame retardants, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-[(2,3,4-tribromophenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various derivatives. The tribromophenoxy group can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening reactions.
Halogen Bonding: The tribromophenoxy group can form halogen bonds, affecting the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
- 2-[(4-Bromophenoxy)methyl]oxirane
- 2-[(4-Nitrophenoxy)methyl]oxirane
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane
Comparison:
- 2-[(4-Bromophenoxy)methyl]oxirane: This compound has a single bromine atom, making it less reactive compared to the tribrominated version.
- 2-[(4-Nitrophenoxy)methyl]oxirane: The presence of a nitro group introduces different electronic properties, affecting its reactivity and applications.
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane: Similar to 2-[(2,3,4-tribromophenoxy)methyl]oxirane but with different bromination patterns, leading to variations in reactivity and stability.
Propiedades
Número CAS |
30171-81-4 |
|---|---|
Fórmula molecular |
C9H7Br3O2 |
Peso molecular |
386.86 g/mol |
Nombre IUPAC |
2-[(2,3,4-tribromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Br3O2/c10-6-1-2-7(9(12)8(6)11)14-4-5-3-13-5/h1-2,5H,3-4H2 |
Clave InChI |
JDWONELOFVWXDC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C(=C(C=C2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
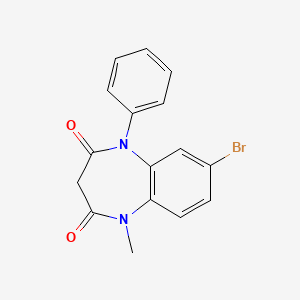
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
